molecular formula C9H14N2O3 B129641 Metharbital CAS No. 50-11-3

Metharbital

Katalognummer: B129641
CAS-Nummer: 50-11-3
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: FWJKNZONDWOGMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metharbital is a barbiturate anticonvulsant, similar to phenobarbital . It was patented in 1905 by Emil Fischer of Merck and marketed as Gemonil by Abbott Laboratories . It is used for the treatment of epilepsy .


Molecular Structure Analysis

This compound has a molecular formula of C9H14N2O3 and a molecular weight of 198.2191 . Its IUPAC name is 5,5-diethyl-1-methylbarbituric acid .

Wissenschaftliche Forschungsanwendungen

Antiepileptikum

Metharbital ist ein Barbiturat-Antiepileptikum . Es wird zur Behandlung von Epilepsie eingesetzt . Diese Anwendung ist wichtig, da sie hilft, Anfälle bei Patienten zu kontrollieren und ihre Lebensqualität zu verbessern.

Behandlung von kurzfristiger Schlaflosigkeit

This compound wird zur Behandlung von kurzfristiger Schlaflosigkeit eingesetzt . Als ein Depressivum des Zentralnervensystems (ZNS) induziert es Schläfrigkeit und lindert Spannungen oder Nervosität . Dies macht es nützlich bei der Behandlung von Schlafstörungen.

Ähnliche Eigenschaften wie Phenobarbital

This compound hat ähnliche Eigenschaften wie Phenobarbital . Diese Ähnlichkeit ermöglicht es, in verschiedenen Anwendungen als Alternative zu Phenobarbital eingesetzt zu werden, wodurch eine wertvolle Option für Patienten geschaffen wird, die möglicherweise nicht gut auf Phenobarbital ansprechen.

Verlängerung der inhibitorischen Wirkung von GABA

This compound bindet an einer anderen Bindungsstelle, die mit einem Cl - Ionoporen am GABA A-Rezeptor verbunden ist, wodurch die Dauer verlängert wird, für die der Cl - Ionopore geöffnet ist . Die postsynaptische inhibitorische Wirkung von GABA im Thalamus wird daher verlängert . Dieser Wirkmechanismus ist entscheidend für seine Rolle als Antiepileptikum und Behandlung von Schlaflosigkeit.

Hemmung von erregenden AMPA-Typ-Glutamatrezeptoren

Barbiturate, einschließlich this compound, wirken durch eine potente Hemmung von erregenden AMPA-Typ-Glutamatrezeptoren, was zu einer starken Unterdrückung der glutamatergen Neurotransmission führt <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102

Wirkmechanismus

Target of Action

Metharbital primarily targets the Gamma-aminobutyric acid (GABA) receptors . These receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. This compound potentiates several subunits of the GABA receptor, including alpha-1, alpha-2, alpha-3, alpha-4, alpha-5, and alpha-6 . It also acts as a positive allosteric modulator of the GABA (A) Receptor .

Mode of Action

This compound binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor , increasing the duration of time for which the Cl- ionopore is open . This results in the prolongation of the post-synaptic inhibitory effect of GABA in the thalamus . The net result of this compound action is acute potentiation of inhibitory GABAergic tone . This compound also acts through potent and direct inhibition of excitatory AMPA-type glutamate receptors, resulting in a profound suppression of glutamatergic neurotransmission .

Biochemical Pathways

It is known that this compound’s action on the gaba a receptor leads to an increase in the duration of time for which the cl- ionopore is open . This results in a prolonged inhibitory effect of GABA, leading to decreased neuronal excitability and a calming effect on the central nervous system .

Pharmacokinetics

Like other barbiturates, this compound is likely to be metabolized in the liver and excreted in the urine . The rate of elimination may be slower in neonates, elderly patients, and those with hepatic and renal dysfunction .

Result of Action

The primary result of this compound’s action is the potentiation of inhibitory GABAergic tone, leading to a decrease in neuronal excitability . This results in a calming effect on the central nervous system, making this compound useful in the treatment of conditions like epilepsy and short-term insomnia .

Action Environment

These can include factors such as diet, lifestyle, co-administration of other medications, and individual genetic variations

Safety and Hazards

Exposure to Metharbital might occur via skin, eyes, or ingestion . Possible effects of overexposure in the workplace include irritation, coughing, increased mucous secretion, headache, nausea, dizziness, and sedation . This compound, like other barbiturates, can induce physical dependence .

Eigenschaften

IUPAC Name

5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJKNZONDWOGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023280
Record name Metharbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metharbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.95e+01 g/L
Record name Metharbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metharbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Metharbital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. All of these effects are associated with marked decreases in GABA-sensitive neuronal calcium conductance (gCa). The net result of barbiturate action is acute potentiation of inhibitory GABAergic tone. Barbiturates also act through potent (if less well characterized) and direct inhibition of excitatory AMPA-type glutamate receptors, resulting in a profound suppression of glutamatergic neurotransmission.
Record name Metharbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

50-11-3
Record name Metharbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metharbital [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metharbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name metharbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metharbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metharbital
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02OS7K758T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Metharbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150.5 °C
Record name Metharbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metharbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metharbital
Reactant of Route 2
Reactant of Route 2
Metharbital
Reactant of Route 3
Reactant of Route 3
Metharbital
Reactant of Route 4
Reactant of Route 4
Metharbital
Reactant of Route 5
Metharbital
Reactant of Route 6
Metharbital
Customer
Q & A

Q1: How does Metharbital exert its anticonvulsant effects?

A1: While the precise mechanism of action of this compound is not fully elucidated, research suggests it primarily acts as a central nervous system depressant, similar to other barbiturates. [] It is believed to enhance inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA), although the specific interactions with GABA receptors remain unclear. []

Q2: Is this compound metabolized in the body?

A2: Yes, this compound undergoes significant hepatic metabolism, primarily through N-demethylation, converting into barbital, another barbiturate with anticonvulsant properties. [, , ] This metabolic conversion has been observed in various species, including rats and dogs. [, ]

Q3: What is the significance of this compound's metabolism to barbital?

A3: The conversion to barbital is crucial because research suggests that barbital might contribute significantly to the overall anticonvulsant effect observed after this compound administration. [] Studies in dogs showed that barbital accumulated to higher concentrations than this compound following repeated dosing. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound, also known as 1-methyl-5,5-diethylbarbituric acid, has the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol. [, ]

Q5: Are there any unique structural features of this compound compared to other barbiturates?

A5: Unlike many other barbiturates, this compound lacks the capacity for hydrogen bonding due to the N1-methyl substitution in its structure. [, ] This characteristic differentiates it in terms of intermolecular interactions and crystal packing compared to other commonly used barbiturates. [, ]

Q6: How is this compound administered, and what are its pharmacokinetic properties?

A6: this compound is typically administered orally. [] While its exact pharmacokinetic parameters require further investigation, studies indicate that it is absorbed systemically and undergoes hepatic metabolism, leading to the formation of its active metabolite, barbital. [, ]

Q7: How does hepatic damage affect this compound's pharmacokinetics?

A7: Studies in rats with carbon tetrachloride-induced liver damage demonstrated impaired this compound metabolism, resulting in prolonged sleeping times and decreased clearance from the plasma. [] This highlights the importance of liver function for the drug's metabolism and elimination.

Q8: What types of seizures has this compound been studied for?

A8: this compound has been investigated for its potential in managing various seizure types, including those arising from organic brain damage. [, , ] Clinical studies have explored its efficacy in controlling myoclonic spasms in infancy and other convulsive disorders. []

Q9: Is this compound used as a first-line treatment for epilepsy?

A9: While this compound has shown anticonvulsant activity, it is not typically considered a first-line treatment option for epilepsy. [] Other antiepileptic drugs, like phenobarbital and diphenylhydantoin, are often preferred due to their established efficacy and safety profiles. [, ]

Q10: Are there any biomarkers to predict this compound's efficacy or monitor its treatment response?

A10: Research on specific biomarkers for this compound efficacy or treatment response is currently limited. Monitoring serum drug levels of both this compound and its metabolite, barbital, can provide insights into drug exposure and potential accumulation. []

Q11: What are the known adverse effects associated with this compound?

A11: Like other barbiturates, this compound can cause central nervous system depression, leading to drowsiness, sedation, and impaired cognitive function. [] Long-term use of this compound has been associated with potential for osteomalacia, a condition characterized by bone softening. [] this compound has also been implicated in rare cases of lymphadenopathy, mimicking the presentation of malignant lymphoma. []

Q12: Does this compound interact with other drugs?

A12: this compound, as a barbiturate, has the potential to interact with various drugs, particularly those that also act on the central nervous system. [] Co-administration with other CNS depressants, such as alcohol or benzodiazepines, may lead to additive sedative effects. []

Q13: Does this compound affect the activity of drug-metabolizing enzymes?

A13: While specific research on this compound's effects on drug-metabolizing enzymes is limited, it's important to consider that barbiturates, in general, can induce certain cytochrome P450 enzymes. [] This induction could potentially alter the metabolism and clearance of other drugs metabolized by the same enzymes.

Q14: What analytical techniques are used to measure this compound levels?

A14: Various analytical methods have been employed to quantify this compound and its metabolite, barbital, in biological samples. These include spectrophotometric methods, gas chromatography (GC), and high-performance liquid chromatography (HPLC). [, , ] Immunoassays specific for barbiturates have also been developed and utilized for their detection. []

Q15: What are some future research directions for this compound?

A15: Further research is needed to fully elucidate this compound's precise mechanism of action, its interactions with specific GABA receptor subtypes, and its long-term effects on bone health. [] Developing more sensitive and specific biomarkers for monitoring treatment response and identifying individuals at risk for adverse effects could significantly enhance its clinical utility. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.